

NMS-873 as a Tool to Study ER-Associated Degradation (ERAD)

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Compound of Interest

Compound Name: Nms-873

Cat. No.: B612292

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Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

NMS-873 is a potent, cell-permeable, and highly selective allosteric inhibitor of the AAA+ ATPase Valosin-Containing Protein (VCP), also known as p97. VCP/p97 is a critical enzyme in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, a quality control mechanism that removes misfolded or unassembled proteins from the endoplasmic reticulum (ER) for degradation by the proteasome.[1][2] By inhibiting VCP/p97, **NMS-873** effectively blocks the ERAD pathway, leading to the accumulation of ubiquitinated ERAD substrates and the induction of the Unfolded Protein Response (UPR).[1][3] This makes **NMS-873** an invaluable tool for studying the intricacies of ERAD and its role in various physiological and pathological processes, including cancer and neurodegenerative diseases.[3][4]

This document provides detailed application notes and experimental protocols for utilizing **NMS-873** as a research tool to investigate the ERAD pathway.

Mechanism of Action

NMS-873 binds to an allosteric site located in a tunnel between the D1 and D2 ATPase domains of the VCP/p97 hexamer.[2][5] This binding event stabilizes the ADP-bound state of the enzyme, thereby interrupting its catalytic cycle and preventing the ATP hydrolysis required

for the extraction of ubiquitinated substrates from the ER membrane.[4][5] This mode of action is distinct from ATP-competitive inhibitors.[4]

Data Presentation

Table 1: In Vitro and Cellular Activity of NMS-873

Parameter	Value	Cell Line/System	Reference
VCP/p97 Inhibition (IC50)	30 nM	Cell-free assay	[6]
Antiproliferative Activity (IC50)	0.38 µM	HCT116	[6]
0.4 µM	HCT116	[7]	
0.7 µM	HeLa	[7]	
2.7 µM	HCT116	[2]	
6.1 µM	HeLa	[2]	
3.4 µM	RPMI8226	[2]	

Table 2: Cellular Effects of NMS-873 Treatment

Effect	Cell Line	Concentration	Time	Observations	Reference
Inhibition of ERAD Substrate Degradation	HEK293	10 μ M	4 h	Blocked glutamine-induced GS degradation.	[8]
U266	2-5 μ M	4 h	Blocked lenalidomide-induced degradation of CRBN neosubstrates.	[8]	
Induction of UPR Markers	HCT116	4 μ M	6 h	Increased levels of ATF4 and CHOP.	[9]
Accumulation of Ubiquitinated Proteins	HCT116	5 μ M	6 h	Increased levels of K48-linked polyubiquitinated proteins.	[10]
Altered VCP/p97 Cofactor Binding	HCT116	5 μ M	6 h	Increased binding of UFD1, NPL4, AMFR, UBXD8, and FAF1 to p97.	[10]

Caution: Recent studies have revealed that **NMS-873** can have off-target effects, notably the inhibition of mitochondrial oxidative phosphorylation (OXPHOS) by targeting Complex I and ATP synthase.[4] This can lead to cellular toxicity independent of VCP/p97 inhibition. Researchers should consider this polypharmacology when interpreting experimental results.[4] [11]

Experimental Protocols

Cycloheximide (CHX) Chase Assay to Monitor ERAD Substrate Stability

This protocol is used to determine the half-life of a specific ERAD substrate and to assess the effect of **NMS-873** on its degradation rate.

Materials:

- Cells expressing the ERAD substrate of interest
- Complete cell culture medium
- Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)
- **NMS-873** stock solution (e.g., 10 mM in DMSO)
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels, transfer apparatus, and Western blot reagents
- Primary antibody against the protein of interest
- Primary antibody against a loading control (e.g., β -actin, GAPDH)
- Secondary antibodies conjugated to HRP or a fluorescent dye

Procedure:

- Seed cells in multiple plates or wells to allow for harvesting at different time points.

- The following day, treat the cells with either **NMS-873** at the desired concentration (e.g., 1-10 μ M) or DMSO for a pre-determined pre-incubation time (e.g., 30 minutes to 1 hour).
- Add CHX to the media at a final concentration that effectively inhibits protein synthesis in the specific cell line (e.g., 50-100 μ g/mL).[12] This is time point 0.
- Immediately harvest the cells for the 0-hour time point.
- Incubate the remaining cells and harvest them at various time points (e.g., 1, 2, 4, 6, 8 hours).
- For each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
- Clear the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
- Normalize the protein concentrations for all samples.
- Analyze equal amounts of protein from each time point by SDS-PAGE and Western blotting.
- Probe the membrane with the primary antibody against the protein of interest and the loading control.
- Incubate with the appropriate secondary antibody and visualize the protein bands.
- Quantify the band intensities and normalize the intensity of the protein of interest to the loading control for each time point.
- Plot the normalized protein levels against time to determine the protein's half-life in the presence and absence of **NMS-873**.

Immunoprecipitation (IP) of VCP/p97 and Associated Proteins

This protocol allows for the analysis of how **NMS-873** affects the interaction of VCP/p97 with its cofactors and substrates.

Materials:

- Cells treated with **NMS-873** or DMSO
- IP lysis buffer (e.g., a non-denaturing buffer like Triton X-100-based buffer) with protease and phosphatase inhibitors
- Anti-VCP/p97 antibody for IP
- Control IgG antibody (from the same species as the IP antibody)
- Protein A/G magnetic beads or agarose beads
- Wash buffer (e.g., IP lysis buffer with lower detergent concentration)
- Elution buffer (e.g., Laemmli sample buffer)
- Western blot reagents

Procedure:

- Treat cells with **NMS-873** (e.g., 5 μ M) or DMSO for the desired time (e.g., 6 hours).[\[10\]](#)
- Lyse the cells in IP lysis buffer.
- Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
- Incubate the pre-cleared lysates with the anti-VCP/p97 antibody or control IgG overnight at 4°C with gentle rotation.
- Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
- Wash the beads several times with wash buffer to remove non-specific binding.
- Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
- Analyze the eluates by SDS-PAGE and Western blotting using antibodies against VCP/p97, known cofactors (e.g., UFD1, NPL4), and ubiquitinated proteins.

Western Blot Analysis of UPR Markers

This protocol is to assess the activation of the Unfolded Protein Response (UPR) following **NMS-873** treatment.

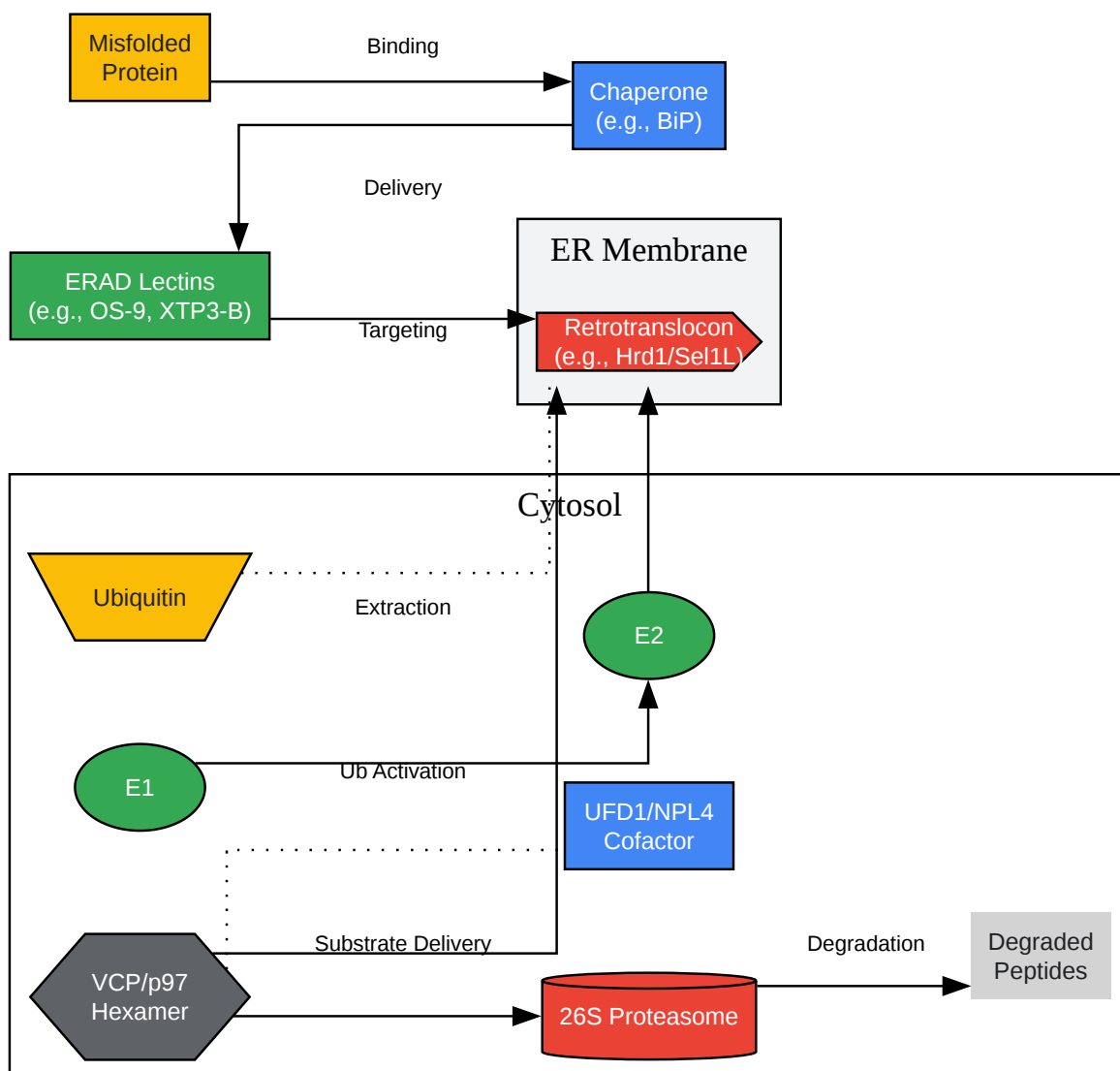
Materials:

- Cells treated with **NMS-873** or DMSO
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Western blot reagents
- Primary antibodies against UPR markers (e.g., ATF4, CHOP, and the spliced form of XBP1)
- Primary antibody against a loading control

Procedure:

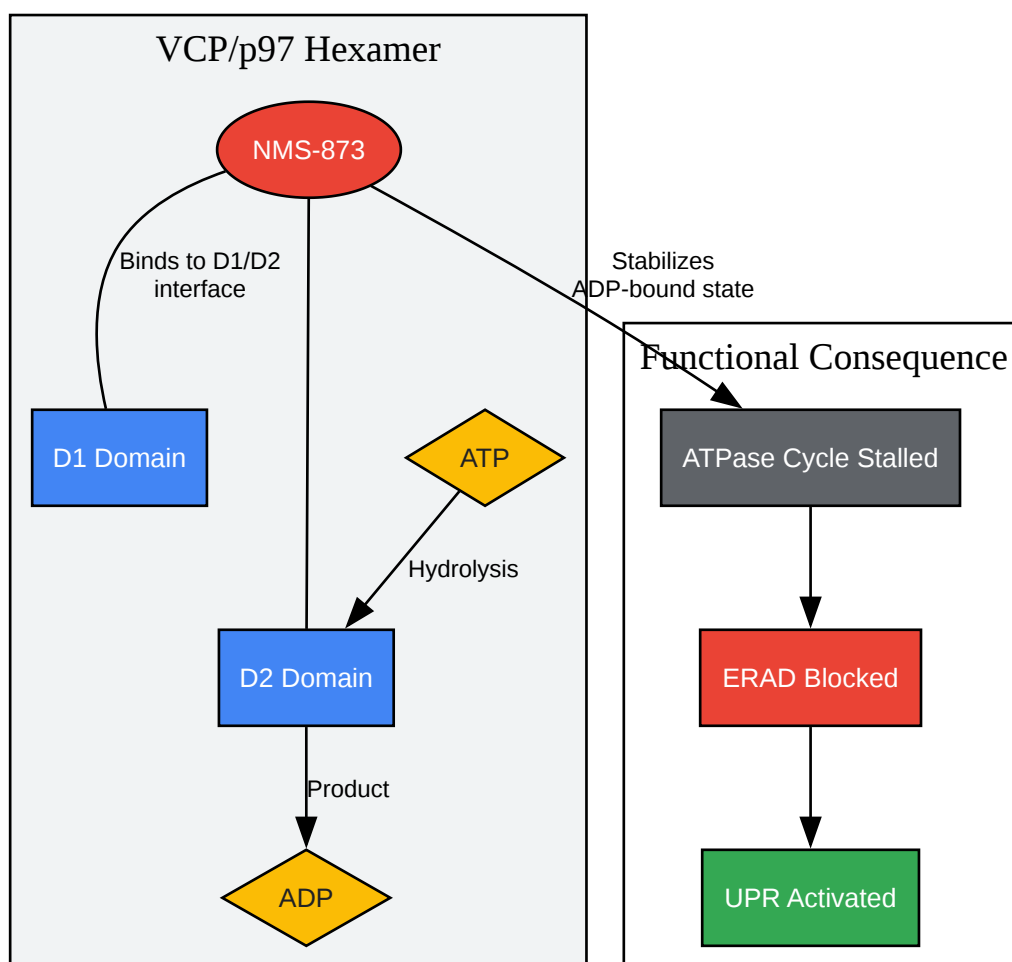
- Treat cells with a range of **NMS-873** concentrations (e.g., 1-10 μ M) or for a time course (e.g., 2, 6, 12, 24 hours).
- Prepare whole-cell lysates as described in the CHX chase assay protocol.
- Perform Western blotting as previously described.
- Probe the membranes with antibodies against ATF4, CHOP, and other relevant UPR markers.
- Analyze the changes in the expression levels of these markers to confirm UPR activation.

Mandatory Visualization



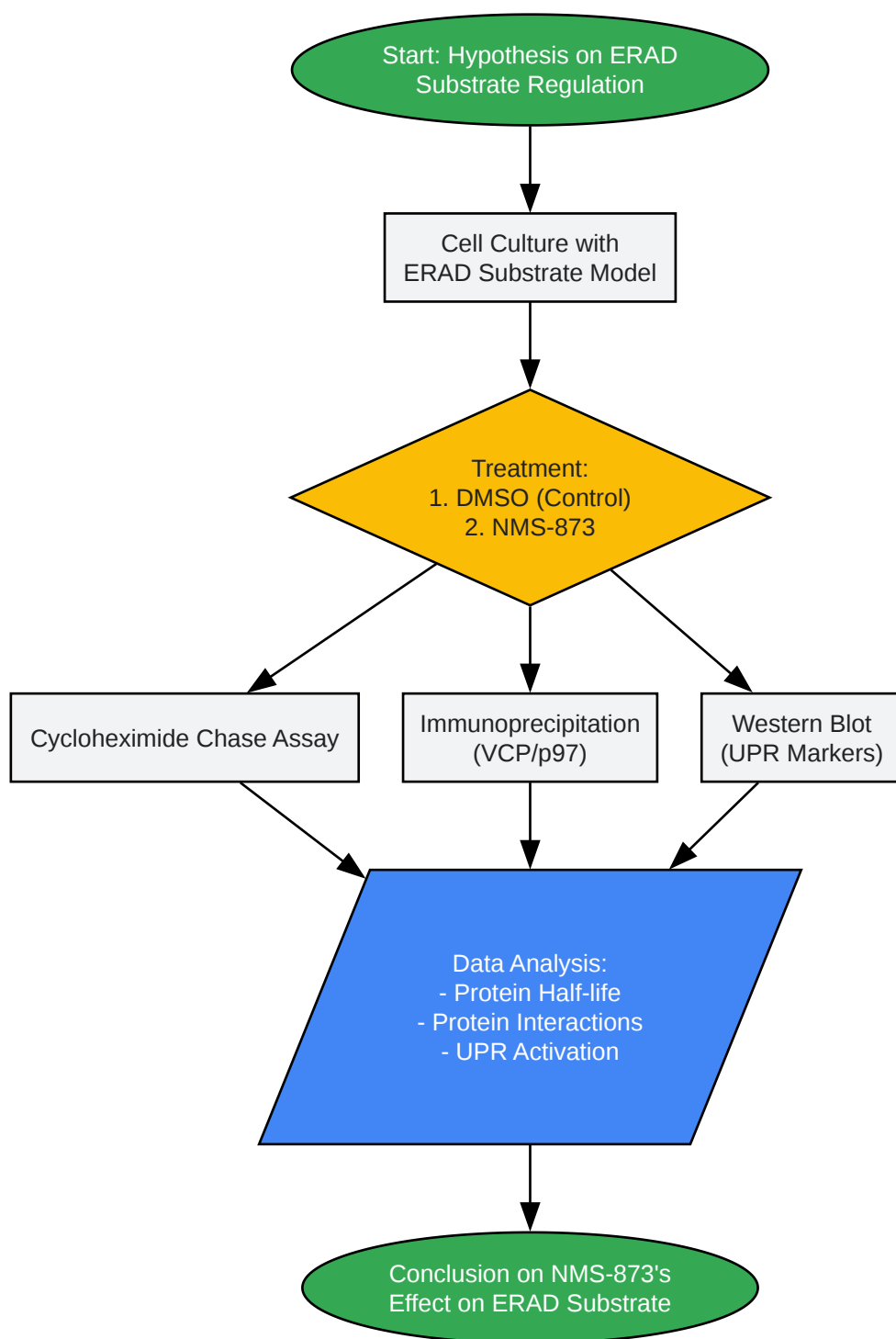
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Caption: The ER-Associated Degradation (ERAD) Signaling Pathway.



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Caption: Mechanism of action of **NMS-873** on VCP/p97.



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Caption: Experimental workflow for studying ERAD with **NMS-873**.

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